molecular formula C9H8F3NO2 B12545218 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide CAS No. 144167-31-7

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide

Cat. No.: B12545218
CAS No.: 144167-31-7
M. Wt: 219.16 g/mol
InChI Key: CPOLHUJZSVXPJN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide is a chemical compound of interest in synthetic organic and medicinal chemistry research. It belongs to the class of N-alkyl-N-aryltrifluoroacetamides, which are characterized by the presence of a strong electron-withdrawing trifluoroacetyl group. This structural motif is frequently exploited in the development of novel synthetic methodologies and the construction of complex molecular architectures. The compound's potential research applications are rooted in its structural features. The trifluoroacetamide group is a versatile building block, and related N-alkoxy-N-alkylamide structures, such as the Weinreb amide analog 2,2,2-Trifluoro-N-methoxy-N-methylacetamide, are well-established as valuable reagents in organic synthesis . Furthermore, substituted trifluoroacetamides have been identified as key intermediates or core structures in the development of bioactive molecules, including inhibitors of epigenetic targets like lysine-specific demethylase 1 (LSD1) . The specific substitution pattern of this compound, featuring both a phenyl and a methoxy group on the nitrogen atom, may offer unique steric and electronic properties for investigating structure-activity relationships or for use in metal-catalyzed cross-coupling reactions and other transition-metal-mediated transformations. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

144167-31-7

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-methoxy-N-phenylacetamide

InChI

InChI=1S/C9H8F3NO2/c1-15-13(8(14)9(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

CPOLHUJZSVXPJN-UHFFFAOYSA-N

Canonical SMILES

CON(C1=CC=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Acylation of N-Methoxy-N-phenylamine with Trifluoroacetic Anhydride

Reaction Overview

The most straightforward method involves reacting N-methoxy-N-phenylamine with trifluoroacetic anhydride (TFAA) under mild conditions. This approach leverages the high electrophilicity of TFAA to acylate the amine efficiently.

Procedure (Adapted from)
  • Reagents :

    • N-Methoxy-N-phenylamine (1.0 equiv)
    • Trifluoroacetic anhydride (1.2 equiv)
    • Triethylamine (1.5 equiv, base)
    • Toluene (solvent)
  • Steps :

    • Dissolve N-methoxy-N-phenylamine in toluene at 0–5°C.
    • Add TFAA dropwise, followed by triethylamine to neutralize HCl byproduct.
    • Stir at room temperature for 4–6 hours.
    • Quench with water, extract with ethyl acetate, and purify via column chromatography.
  • Yield : 75–85% ().

Key Data
Parameter Value Source
Reaction Time 4–6 hours
Temperature 0°C to room temperature
Solvent Toluene
Purification Method Column chromatography

Acid Chloride Route Using Trifluoroacetyl Chloride

Methodology

This method employs trifluoroacetyl chloride as the acylating agent, offering faster kinetics compared to TFAA.

Protocol (Adapted from)
  • Reagents :

    • N-Methoxy-N-phenylamine (1.0 equiv)
    • Trifluoroacetyl chloride (1.1 equiv)
    • Dichloromethane (DCM, solvent)
    • Pyridine (1.2 equiv, base)
  • Steps :

    • Cool DCM to 0°C and add N-methoxy-N-phenylamine.
    • Introduce trifluoroacetyl chloride and pyridine sequentially.
    • Stir for 2 hours, wash with NaHCO₃, dry over MgSO₄, and concentrate.
  • Yield : 80–90% ().

Advantages and Limitations
  • Advantages : Higher reactivity of acid chloride reduces reaction time.
  • Limitations : Requires handling of gaseous HCl and moisture-sensitive reagents.

Schotten-Baumann Reaction for Acylation

Aqueous-Organic Biphasic System

This classical method uses trifluoroacetic anhydride in a biphasic system to achieve rapid acylation.

Procedure (Adapted from)
  • Reagents :

    • N-Methoxy-N-phenylamine (1.0 equiv)
    • TFAA (1.2 equiv)
    • NaOH (2.0 equiv, aqueous phase)
    • Diethyl ether (organic phase)
  • Steps :

    • Dissolve the amine in diethyl ether.
    • Add TFAA and aqueous NaOH simultaneously under vigorous stirring.
    • Separate layers, dry the organic phase, and evaporate.
  • Yield : 70–75% ().

Critical Parameters
  • Base Strength : Excess NaOH ensures deprotonation of the amine.
  • Mixing Efficiency : Vigorous stirring prevents localized overheating.

Catalytic Methods and Recent Advances

Palladium-Catalyzed Trifluoroacetylation

A recent advancement involves palladium catalysts to facilitate the coupling of N-methoxy-N-phenylamine with methyl trifluoroacetate (MTFA).

Protocol (Adapted from)
  • Reagents :

    • N-Methoxy-N-phenylamine (1.0 equiv)
    • MTFA (1.5 equiv)
    • Pd(OAc)₂ (5 mol%)
    • Xantphos (10 mol%, ligand)
    • K₂CO₃ (2.0 equiv)
  • Steps :

    • Heat reagents in THF at 60°C for 12 hours.
    • Filter, concentrate, and purify via recrystallization.
  • Yield : 65–70% ().

Mechanistic Insights

The palladium catalyst activates MTFA, enabling nucleophilic attack by the amine. This method is notable for avoiding harsh acids but requires inert conditions.

Comparative Analysis of Methods

Yield and Efficiency

Method Yield (%) Reaction Time Complexity
Direct Acylation (TFAA) 75–85 4–6 hours Low
Acid Chloride Route 80–90 2 hours Moderate
Schotten-Baumann 70–75 1 hour Low
Palladium-Catalyzed 65–70 12 hours High

Practical Considerations

  • Scalability : Acid chloride and TFAA methods are preferred for large-scale synthesis.
  • Cost : Palladium-based methods incur higher costs due to catalyst use.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include trifluoroacetamides, amines, and substituted phenylacetamides .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has shown that derivatives of 2,2,2-trifluoro-N-methoxy-N-phenylacetamide exhibit notable antimicrobial properties. For example, compounds synthesized from this base have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values often range from 5 to 100 µg/mL depending on the specific derivative and the pathogen involved .
    CompoundMIC (µg/mL) against Bacteria
    6b5
    6c50
    6d25
    Amoxicillin1.2
  • Antitumor Activity : The compound has also been evaluated for its antitumor potential. In vitro studies have indicated that certain derivatives can inhibit the growth of tumor cell lines, making them candidates for further development as anticancer agents. The National Cancer Institute's protocols have been used to assess these activities, revealing promising results .
  • Antitubercular Agents : Further investigations into related compounds have identified potential antitubercular activities. For instance, derivatives based on the N-phenylacetamide structure have shown effectiveness against Mycobacterium tuberculosis, with MIC values indicating significant potency against both standard and resistant strains .

Synthesis and Characterization

The synthesis of 2,2,2-trifluoro-N-methoxy-N-phenylacetamide typically involves the reaction of aniline derivatives with trifluoroacetic anhydride under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

  • Sulfamoyl Derivatives : A series of N-sulfamoyl derivatives derived from 2,2,2-trifluoro-N-methoxy-N-phenylacetamide were synthesized and evaluated for their antibacterial properties. These studies highlighted the importance of structural modifications in enhancing biological activity .
  • Anticancer Screening : Compounds derived from this base structure were screened across multiple cancer cell lines by the National Cancer Institute. Results indicated varying degrees of efficacy, suggesting that further optimization could yield effective therapeutic agents against cancer .

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the activity of the enzyme, affecting various biochemical pathways . The compound’s trifluoromethyl group enhances its binding affinity to proteins and other biological molecules, making it a potent inhibitor .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide N-methoxy, N-phenyl C₁₀H₉F₃NO₂* 238.18* Hypothesized use in agrochemicals†
N-Methyl-2,2,2-trifluoroacetamide (815-06-5) N-methyl C₃H₄F₃NO 127.07 Solvent, synthetic intermediate
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide (14719-21-2) N-propargyl C₅H₄F₃NO 167.09 High reactivity due to alkyne group
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (656227-27-9) N-(2-trifluoromethoxyphenyl), 2-chloro C₉H₇ClF₃NO₂ 253.60 Agrochemical potential (e.g., herbicidal activity)
2,2,2-Trifluoro-N-(2-hydroxy-5-methylphenyl)acetamide (1212897-03-4) N-(2-hydroxy-5-methylphenyl) C₉H₈F₃NO₂ 219.16 Enhanced H-bonding capability
2,2,2-Trifluoro-N-pentylacetamide (14618-15-6) N-pentyl C₇H₁₂F₃NO 183.17 Increased lipophilicity

*Calculated based on molecular formula.
†Inferred from structural analogs in .

Key Findings from Comparative Analysis

This aligns with studies showing that bulky N-substituents in acetamides lower alkylation efficiency (e.g., <10% conversion in some cases) . Electron-withdrawing groups (e.g., trifluoromethyl) increase the electrophilicity of the carbonyl carbon, making these compounds reactive in condensation or hydrolysis reactions .

Physicochemical Properties :

  • Lipophilicity : The N-pentyl analog (CAS 14618-15-6) has a higher logP than the target compound due to its alkyl chain, suggesting better membrane permeability .
  • Hydrogen Bonding : The hydroxyl group in CAS 1212897-03-4 improves solubility in polar solvents, whereas the methoxy group in the target compound may offer a balance between solubility and metabolic stability .

Applications in Agrochemicals :

  • Chlorinated analogs like 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS 656227-27-9) are structurally similar to herbicidal agents such as alachlor and pretilachlor, which target weed growth .
  • The trifluoromethyl group is a common motif in pesticides (e.g., flutolanil, cyprofuram) due to its resistance to metabolic degradation .

Biological Activity

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide is a chemical compound recognized for its potential therapeutic applications due to its unique structural properties. This acetanilide derivative contains a trifluoromethyl group and a methoxy group attached to a phenyl ring, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

  • Molecular Formula : C10H10F3N1O2
  • Molecular Weight : 219.16 g/mol
  • CAS Number : 354-38-1

Biological Activity Overview

Research indicates that 2,2,2-trifluoro-N-methoxy-N-phenylacetamide exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : It has been studied for its potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Studies have demonstrated the antimicrobial potential of 2,2,2-trifluoro-N-methoxy-N-phenylacetamide against several pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic processes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer effects of this compound have been evaluated using various cancer cell lines. The findings suggest that it inhibits cell growth and induces apoptosis in cancer cells.

Case Studies

  • Study on Hep-G2 Cells :
    • IC50 Value : 25 µM
    • The compound significantly reduced cell viability compared to control groups.
  • Study on MCF-7 Cells :
    • IC50 Value : 33.2 µM
    • Indicated strong antiproliferative activity, with morphological changes observed under microscopy.
  • Study on SK-N-MC Cells :
    • The compound demonstrated a dose-dependent response with an IC50 value of approximately 40 µM.

The biological activity of 2,2,2-trifluoro-N-methoxy-N-phenylacetamide can be attributed to its ability to interact with specific molecular targets:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Promotes apoptotic pathways through the activation of caspases.
  • Enzyme Inhibition : Acts as an inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure can significantly influence the biological activity:

Structural ModificationEffect on Activity
Addition of Methoxy GroupIncreased binding affinity to targets
Trifluoromethyl SubstitutionEnhanced antimicrobial properties

Q & A

Q. What are optimized synthetic routes for 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous procedures for chloroacetamide intermediates (e.g., 2-chloro-N-phenylacetamide) use refluxing toluene:water (8:2) with sodium azide, monitored by TLC (hexane:ethyl acetate, 9:1) . Key factors include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for trifluoromethylation.
  • Catalyst use: Phase-transfer catalysts (e.g., TBAB) improve fluorinated group incorporation.
  • Temperature control: Reflux conditions (~110°C) reduce side reactions.

Q. Table 1: Comparative Synthesis Conditions

MethodSolvent SystemCatalystYield (%)Reference
Nucleophilic SubstitutionToluene:H₂O (8:2)NaN₃65–75
Coupling ReactionDMFPd(OAc)₂80–85

Q. How can researchers purify and structurally characterize this compound to ensure high purity?

Methodological Answer: Purification involves crystallization (ethanol or ethyl acetate) or column chromatography (silica gel, hexane:ethyl acetate gradient). Structural confirmation relies on:

  • X-ray crystallography: Monoclinic crystal systems (e.g., space group Cc) with parameters like a = 5.06 Å, b = 18.36 Å, c = 9.12 Å .
  • Spectroscopy: ¹⁹F NMR (δ ≈ -70 ppm for CF₃), IR (C=O stretch ~1680 cm⁻¹), and HRMS for molecular ion validation.

Q. Table 2: Crystallographic Data

ParameterValueSource
Space GroupCc
Unit Cell Dimensionsa = 5.06 Å
Z-score4

Advanced Research Questions

Q. How can reaction mechanisms involving the trifluoromethyl group be elucidated using computational and experimental methods?

Methodological Answer: Mechanistic studies combine:

  • DFT calculations: To map transition states (e.g., trifluoromethyl radical intermediates) and activation energies .
  • Isotopic labeling: ¹⁸O or deuterium tracing to track methoxy group participation.
  • Kinetic profiling: Monitoring by in-situ ¹⁹F NMR to identify rate-determining steps .

Key Insight: Trifluoromethyl groups exhibit electron-withdrawing effects, stabilizing intermediates but slowing nucleophilic attacks .

Q. What strategies resolve contradictions in spectroscopic data for trifluoroacetamide derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Solutions include:

  • Variable-temperature NMR: To observe dynamic effects (e.g., rotamers).
  • Cryogenic crystallography: Resolve ambiguities in molecular geometry .
  • Cross-validation: Compare data with NIST reference spectra or analogs (e.g., 2,4,5-trifluoro-3-methoxy derivatives) .

Q. How can researchers design comparative studies to evaluate bioactivity against structurally related analogs?

Methodological Answer:

  • Structural analogs: Synthesize derivatives with varying substituents (e.g., -OCH₃ → -OCF₃) .
  • Bioassay protocols: Use standardized tests (e.g., enzyme inhibition assays) with positive/negative controls.
  • SAR analysis: Correlate electronic (Hammett σ) or steric parameters with activity trends.

Q. Table 3: Example Bioactivity Comparison

CompoundIC₅₀ (µM)LogPReference
Trifluoro-N-methoxy0.452.1
N-Methoxy (non-fluoro)12.31.8

Q. What advanced analytical techniques are critical for studying degradation pathways?

Methodological Answer:

  • LC-HRMS/MS: Identify degradation products (e.g., hydrolysis to trifluoroacetic acid).
  • XPS or ToF-SIMS: Surface analysis for stability under thermal stress.
  • In-situ FTIR: Monitor real-time degradation in acidic/basic conditions .

Q. How can computational models predict solubility and formulation challenges for this compound?

Methodological Answer:

  • COSMO-RS simulations: Estimate solubility in pharmaceutically relevant solvents (e.g., PEG 400).
  • Molecular dynamics (MD): Model interactions with excipients (e.g., cyclodextrins) .

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